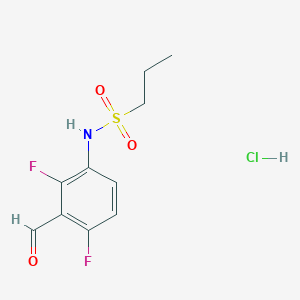
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H11F2NO3S It is an aromatic compound characterized by the presence of difluoro and formyl groups attached to a phenyl ring, along with a propane-1-sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and propane-1-sulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as acids or bases may be employed to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Difluoro-3-carboxyphenylpropane-1-sulfonamide.
Reduction: 2,4-Difluoro-3-hydroxyphenylpropane-1-sulfonamide.
Substitution: 2,4-Diamino-3-formylphenylpropane-1-sulfonamide
Applications De Recherche Scientifique
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with folate metabolism, similar to other sulfonamide compounds, thereby exerting its effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Difluoro-3-formylphenyl)ethane-1-sulfonamide
- N-(2,4-Difluoro-3-formylphenyl)methane-1-sulfonamide
Uniqueness
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in certain applications .
Propriétés
Formule moléculaire |
C10H12ClF2NO3S |
|---|---|
Poids moléculaire |
299.72 g/mol |
Nom IUPAC |
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H11F2NO3S.ClH/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12;/h3-4,6,13H,2,5H2,1H3;1H |
Clé InChI |
GSCJSACCWIPIKM-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


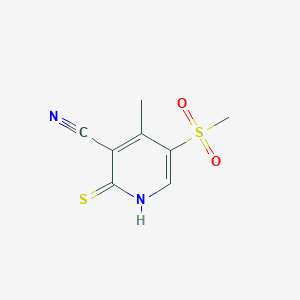
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)
![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)
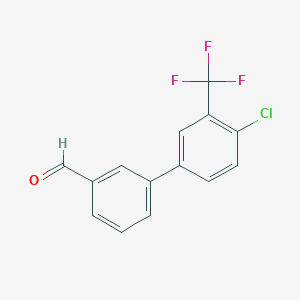
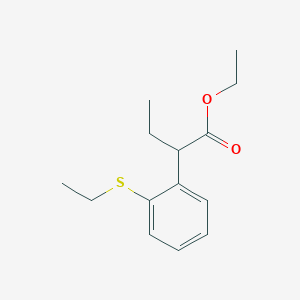
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
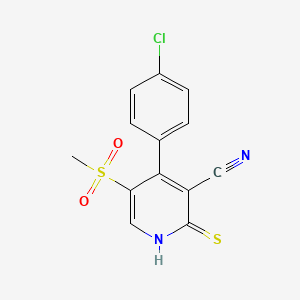
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)
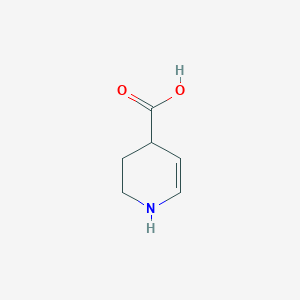
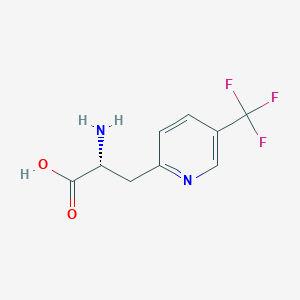

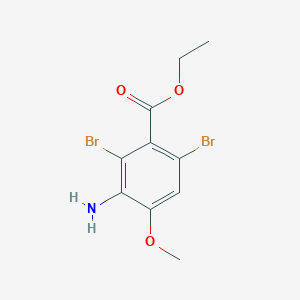
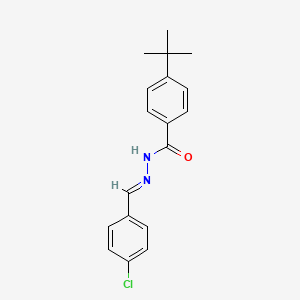
![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
